2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
Overview
Description
“2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” is an organic compound that belongs to the class of benzenoids. It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction can be used . The compound can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-chloro-3-fluoro-4-nitrobenzene . The molecular formula is C6H3BrClFNO2 . The structure of the compound can be represented by the SMILES string [O-]N+C1=CC=C(F)C(Br)=C1 .Chemical Reactions Analysis
In terms of reactivity, the order is F > Cl > Br > I . This compound can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis
The compound is slightly soluble in water . More specific physical and chemical properties such as melting point, boiling point, and density might not be readily available due to the specific nature of the compound.Scientific Research Applications
Infrared Spectral Data Analysis
Application : The compound 2-bromo-4-chlorobenzaldehyde, which is structurally similar to the one you mentioned, has been used in the study of infrared (IR) spectral data .
Method : Experimental and theoretical spectral investigation and conformational analysis were performed by IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Results : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Synthesis of N-fused Tricyclic Indoles
Application : 2-Bromo-1-fluoro-4-nitrobenzene is used as a reactant in the synthesis of N-fused tricyclic indoles .
Method : The specific methods of application or experimental procedures are not detailed in the source .
Results : The outcomes of this application are not provided in the source .
Safety And Hazards
As with any chemical compound, handling “2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” requires appropriate safety measures. It’s important to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents . Specific hazard statements and precautionary measures should be referred to from the material safety data sheet .
properties
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOPGXIVPDOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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